methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate

Description

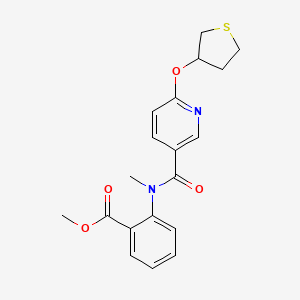

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a structurally complex molecule featuring a benzoate ester core linked via an amide bond to a substituted nicotinamide moiety. The nicotinamide group is further modified with an N-methyl substituent and a tetrahydrothiophen-3-yloxy ether at the 6-position.

Properties

IUPAC Name |

methyl 2-[methyl-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-21(16-6-4-3-5-15(16)19(23)24-2)18(22)13-7-8-17(20-11-13)25-14-9-10-26-12-14/h3-8,11,14H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANRUPBFZHKBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate, a multi-step synthesis process is employed:

Formation of Intermediate Compounds: : Starting with nicotinic acid derivatives, specific functional groups are introduced through controlled reactions.

Esterification: : A carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the methyl ester.

Amidation: : Introduction of the amide group by reacting an amine derivative with a suitable carboxylic acid derivative.

Thiophen Ring Introduction: : The tetrahydrothiophen ring is incorporated via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial-scale synthesis leverages continuous flow chemistry techniques and optimization of reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate undergoes several chemical reactions:

Oxidation: : Can be oxidized using reagents like potassium permanganate.

Reduction: : Reduction reactions involve agents like lithium aluminum hydride.

Substitution: : Undergoes nucleophilic substitution reactions, particularly at positions activated by the nicotinamido moiety.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium dichromate in acidic conditions.

Reduction: : Mild to strong reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Typically uses halide precursors and bases for nucleophilic substitutions.

Major Products

From oxidation, carboxylic acids or ketones can be formed. Reduction typically yields alcohols or amines, and substitution reactions yield various substituted derivatives.

Scientific Research Applications

Chemistry: : As a building block in organic synthesis for creating more complex molecules.

Biology: : Investigated for its interaction with biological macromolecules and potential as a biochemical probe.

Medicine: : Explored for its therapeutic potential in treating various conditions due to its complex structure and functional groups.

Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The mechanism often involves binding to active sites or altering the conformation of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs in the following categories:

Structural Analogues with Nicotinamide/Benzamide Motifs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

- Structural Differences : Lacks the nicotinamide and tetrahydrothiophene groups but retains a benzamide core.

- Functional Relevance : Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond activation, a feature absent in the target compound.

- Synthesis : Prepared via amidation of 3-methylbenzoic acid, contrasting with the target’s likely multi-step synthesis involving nicotinamide derivatization .

- Nicotinic Acid-Benzothiazole Derivatives (): Structural Differences: Replace the tetrahydrothiophene with benzothiazole and thiazolidinone moieties. Biological Activity: Exhibit antimicrobial properties (e.g., MIC values of 12.5–50 µg/mL against S. aureus and E. coli), suggesting the target’s tetrahydrothiophene group may modulate similar activity. Synthesis: Derived from 2-chloropyridine-3-carboxylic acid, a precursor that could overlap with the target’s synthesis .

Benzoate Esters with Varied Substituents

Methyl 2-((2-(p-Tolyloxy)allyl)oxy)benzoate () :

- Structural Differences : Features an allyloxy-p-tolyl group instead of the amide-linked nicotinamide.

- Synthesis : Achieved in 89% yield via etherification, highlighting the efficiency of such methods compared to amidation steps required for the target compound.

- Spectroscopy : Aromatic protons in NMR (δ 7.5–8.2 ppm) align with shifts expected in the target’s benzoate core .

- Pyriminobac-methyl (): Structural Differences: Contains a pyrimidinyloxy group and methoxyiminoethyl side chain. Application: Used as a herbicide, implying that the target’s tetrahydrothiophene-oxy group could influence pesticidal activity if similarly tested .

Data Table: Key Comparisons

Spectroscopic and Reactivity Comparisons

- NMR Trends :

- The target’s tetrahydrothiophene protons may resonate near δ 2.5–3.5 ppm (similar to CH2 groups in ), while its aromatic protons (nicotinamide/benzoate) would align with δ 7.5–8.5 ppm, as seen in .

Biological Activity

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzoate moiety, a nicotinamide core, and a tetrahydrothiophenyl ether group. The synthesis typically involves the following steps:

- Formation of the Nicotinamide Core : The nicotinamide moiety can be synthesized from nicotinic acid through an amination reaction.

- Ether Formation : The tetrahydrothiophen-3-yl ether is introduced via nucleophilic substitution with tetrahydrothiophenol.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key areas of research include:

Enzyme Inhibition

Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate has shown promise as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Receptor Modulation

The compound is believed to modulate the activity of certain receptors, including nicotinic acetylcholine receptors (nAChRs). This modulation can influence neurotransmitter release and neuronal excitability, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the activity of methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate.

- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective properties of related compounds, highlighting their ability to inhibit neuronal apoptosis through receptor modulation .

- Anti-inflammatory Activity : Research indicated that similar nicotinamide derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .

- Anticancer Potential : Some derivatives have been shown to induce apoptosis in cancer cell lines through their interaction with specific signaling pathways .

The mechanisms through which methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound can prevent substrate conversion.

- Receptor Interaction : Binding to nAChRs can lead to downstream signaling changes that affect cellular processes such as proliferation and differentiation.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities based on structural variations. For example:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate | Contains benzoate and tetrahydrothiophenyl groups | Enzyme inhibition, receptor modulation |

| N-methoxy-N-methyl-6-(tetrahydrothiophen-3-yl)nicotinamide | Lacks benzoate group | Primarily neuroprotective effects |

| N-methyl-6-(tetrahydrothiophen-3-yl)nicotinamide | Similar core structure | Anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of tetrahydrothiophen-3-yl ether intermediates with nicotinamide derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for intermediates .

- Temperature control : Reactions are often conducted under reflux (80–120°C) to optimize yield .

- Purification : Column chromatography (silica gel) or preparative HPLC is used to isolate the final compound, with TLC monitoring (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Validation : NMR (¹H/¹³C) and HRMS confirm structural integrity, while HPLC (>95% purity) ensures product quality .

Q. How can researchers characterize the stability of methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- pH stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under UV light (λ = 254 nm) .

Q. What spectroscopic techniques are most effective for elucidating the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and tetrahydrothiophen-3-yl ether signals (δ 2.5–4.0 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

- Mass spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ m/z calculated for C₁₉H₂₁N₂O₅S: 413.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate across different assays?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., reference inhibitors) .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., IC₅₀ determination) with cell-based viability assays (MTT/XTT) to cross-validate results .

- Data normalization : Use Z-factor analysis to assess assay robustness and minimize false positives/negatives .

Q. What strategies optimize the yield of intermediates during multi-step synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) .

- Flow chemistry : Continuous flow reactors improve reproducibility and scalability for coupling reactions .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and identifies byproducts .

Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes or receptors?

- Methodological Answer :

- Protein preparation : Use crystallographic data (e.g., from PDB) to model the active site .

- Docking software : AutoDock Vina or Schrödinger Suite generates binding poses, with scoring functions (e.g., ΔG) ranking affinity .

- Validation : Compare docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding data .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Gene expression profiling : RNA-seq or qPCR identifies downstream targets (e.g., apoptosis markers like Bax/Bcl-2) .

- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) tests functional dependency .

- Metabolic tracing : LC-MS-based metabolomics tracks changes in pathway fluxes (e.g., glycolysis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.